
Technical Characterization Guide: 3-Chloro-6-
iodo-4-methoxy-1H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name:
3-Chloro-6-iodo-4-methoxy-1H-

indazole

CAS No.: 887570-55-0

Cat. No.: B3295259

Get Quote

Executive Summary & Compound Profile
3-Chloro-6-iodo-4-methoxy-1H-indazole (CAS: 887570-55-0) represents a highly

functionalized scaffold, primarily utilized as a critical intermediate in the synthesis of kinase

inhibitors (e.g., targeting IRAK4 or FGFR pathways). Its unique substitution pattern—combining

a lipophilic iodine handle for cross-coupling (Suzuki/Sonogashira) with a polarizable methoxy

group—creates a complex solubility profile that requires rigorous experimental validation.

This guide provides the baseline calculated data derived from validated algorithms and details

the standardized experimental protocols required to generate regulatory-grade solubility and

lipophilicity data.

Physicochemical Data Profile (In Silico & Consensus)
The following values represent the consensus of predictive models (ChemAxon, SwissADME)

and available vendor data. These serve as the hypothetical baseline for experimental design.
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Property Value / Description Confidence

CAS Number 887570-55-0 High

Molecular Formula C₈H₆ClIN₂O High

Molecular Weight 308.50 g/mol Exact

cLogP (Lipophilicity) 3.44 ± 0.4 Medium (Requires Validation)

TPSA 37.91 Å² High

H-Bond Donors / Acceptors 1 / 2 High

Predicted pKa (Indazole NH) ~13.5 (Acidic) / ~1.5 (Basic) Medium

Predicted Solubility (Water) < 0.01 mg/mL (Insoluble) High

Predicted Solubility (DMSO) > 20 mg/mL High

Lipophilicity Assessment (LogP/LogD)
For drug development, distinguishing between LogP (partition coefficient of neutral species)

and LogD (distribution coefficient at physiological pH) is critical. Given the indazole core's

potential for tautomerism and ionization, LogD₇.₄ is the more relevant metric for biological

activity.

Experimental Protocol: Shake-Flask Method (Gold
Standard)
Objective: Determine the equilibrium distribution of the compound between n-octanol and

phosphate-buffered saline (PBS, pH 7.4).

Reagents:

Organic Phase: n-Octanol (HPLC Grade, pre-saturated with buffer).

Aqueous Phase: 50 mM PBS, pH 7.4 (pre-saturated with octanol).

Internal Standard: Triphenylene (or similar non-ionizable hydrophobic marker).
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Workflow:

Preparation: Dissolve 1 mg of 3-Chloro-6-iodo-4-methoxy-1H-indazole in 1 mL of pre-

saturated n-octanol.

Equilibration: Add 1 mL of pre-saturated PBS to the octanol solution in a glass vial.

Agitation: Vortex for 1 hour at 25°C, then centrifuge at 3000 rpm for 15 minutes to ensure

complete phase separation.

Sampling: Carefully remove aliquots from both the top (octanol) and bottom (aqueous)

layers. Note: Avoid cross-contamination of phases.

Quantification: Analyze both phases via HPLC-UV (254 nm) or LC-MS/MS.

Calculation:

Visualization: Lipophilicity Determination Workflow
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Figure 1: Step-by-step workflow for the potentiometric or shake-flask determination of

lipophilicity.

Solubility Profiling
Due to the halogenated nature of 3-Chloro-6-iodo-4-methoxy-1H-indazole, it exhibits "brick

dust" properties—high crystallinity and low aqueous solubility. Accurate measurement requires

distinguishing between Kinetic Solubility (for HTS screening) and Thermodynamic Solubility (for

formulation).

Thermodynamic Solubility Protocol
Objective: Determine the saturation solubility in pH 7.4 buffer after 24 hours.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b3295259/docs?utm_src=pdf-body#technical-characterization-guide-3-chloro-6-iodo-4-methoxy-1h-indazole
https://www.benchchem.com/product/b3295259/docs?utm_src=pdf-body-img#technical-characterization-guide-3-chloro-6-iodo-4-methoxy-1h-indazole
https://www.benchchem.com/product/b3295259/docs?utm_src=pdf-body#technical-characterization-guide-3-chloro-6-iodo-4-methoxy-1h-indazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3295259?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Supersaturation: Add excess solid compound (~2 mg) to 1 mL of PBS (pH 7.4) in a glass

vial.

Incubation: Shake at 25°C for 24 hours.

Filtration: Filter the suspension using a 0.22 µm PVDF syringe filter (low binding) to remove

undissolved solids. Critical: Pre-saturate the filter with the solution to prevent drug loss.

Dilution: Dilute the filtrate 1:1 with Acetonitrile to prevent precipitation before injection.

Analysis: Quantify via HPLC against a standard curve prepared in DMSO.

Solvent Selection Guide
Solvent Predicted Solubility Application

Water / PBS < 10 µM
Biological assays (requires

carrier)

DMSO > 50 mM
Stock solutions

(Cryopreservation)

Ethanol ~ 1-5 mM Formulation intermediate

PEG-400 ~ 5-10 mM In vivo vehicle (co-solvent)

Visualization: Solubility Decision Logic
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Start: Solubility Assessment
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Figure 2: Decision tree for selecting the appropriate solubility assay based on compound

availability and development stage.

Technical Considerations & Troubleshooting
Aggregation
Indazoles with LogP > 3 often form colloidal aggregates in aqueous buffers, leading to false-

positive solubility readings.

Validation: Use Dynamic Light Scattering (DLS) to check for aggregates if solubility appears

anomalously high (> 100 µM).

Mitigation: Add 0.01% Triton X-100 or Tween-80 to the assay buffer to measure "intrinsic"

solubility.
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Stability
The 3-position iodine is susceptible to photolytic dehalogenation.

Precaution: All solubility and LogP experiments must be performed in amber glass vials or

under low-light conditions.

QC Check: Run a purity check (LC-MS) on the solid material before starting; degradation

products (e.g., de-iodinated species) will skew LogP values significantly lower.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chloro-6-iodo-4-methoxy-1h-indazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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